molecular formula C27H29N5O B1663162 2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

Cat. No.: B1663162
M. Wt: 439.6 g/mol
InChI Key: KSWYJUIFHPSZOL-UHFFFAOYSA-N
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Description

ANTA XV is a synthetic organic compound known for its potent antitumor properties. It functions as a small-molecule antagonist of the Smoothened (SMO) receptor, a key component in the Hedgehog signaling pathway. This pathway is crucial for embryonic development and tissue regeneration but is often implicated in various cancers when aberrantly activated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANTA XV involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Phthalazine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine Substitution: The phthalazine core is then reacted with piperazine derivatives to introduce the piperazine ring.

    Pyridine Addition: The final step involves the coupling of the piperazine-phthalazine intermediate with a pyridine derivative under catalytic conditions.

Industrial Production Methods

Industrial production of ANTA XV typically employs high-throughput synthesis techniques to ensure scalability and purity. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

ANTA XV undergoes several types of chemical reactions, including:

    Reduction: The removal of oxygen or addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of ANTA XV.

Scientific Research Applications

ANTA XV has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study SMO receptor antagonism and its effects on the Hedgehog signaling pathway.

    Biology: Investigated for its role in cell signaling and developmental biology.

    Medicine: Explored as a potential therapeutic agent for cancers, particularly those involving aberrant Hedgehog signaling.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

ANTA XV exerts its effects by binding to the Smoothened receptor, thereby inhibiting its activity. This inhibition prevents the activation of downstream signaling molecules in the Hedgehog pathway, ultimately leading to reduced cell proliferation and tumor growth. The molecular targets include the SMO receptor and associated signaling proteins, which are crucial for the pathway’s function .

Comparison with Similar Compounds

ANTA XV is unique among SMO antagonists due to its high potency and oral bioavailability. Similar compounds include:

    SANT1: Another SMO antagonist with a different binding profile.

    Vismodegib: A clinically approved SMO inhibitor used in the treatment of basal cell carcinoma.

    Sonidegib: Another SMO inhibitor with applications in cancer therapy.

Compared to these compounds, ANTA XV offers distinct advantages in terms of its binding affinity and pharmacokinetic properties .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

IUPAC Name

2-[6-[4-(4-benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol

InChI

InChI=1S/C27H29N5O/c1-27(2,33)21-12-13-25(28-19-21)31-14-16-32(17-15-31)26-23-11-7-6-10-22(23)24(29-30-26)18-20-8-4-3-5-9-20/h3-13,19,33H,14-18H2,1-2H3

InChI Key

KSWYJUIFHPSZOL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O

Canonical SMILES

CC(C)(C1=CN=C(C=C1)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)CC5=CC=CC=C5)O

Synonyms

Anta XV;  Hh Signaling Antagonist XV;  2-[6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]pyridin-3-yl]propan-2-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
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2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
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2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
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2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol
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2-(6-(4-(4-Benzylphthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol

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